(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one
Description
The compound “(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one” is a benzofuran-3-one derivative featuring two distinct substituents:
- At position 2: A 4-isopropylbenzylidene moiety, introducing steric bulk and hydrophobic characteristics.
Properties
Molecular Formula |
C27H24O3 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2Z)-6-[(E)-3-phenylprop-2-enoxy]-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C27H24O3/c1-19(2)22-12-10-21(11-13-22)17-26-27(28)24-15-14-23(18-25(24)30-26)29-16-6-9-20-7-4-3-5-8-20/h3-15,17-19H,16H2,1-2H3/b9-6+,26-17- |
InChI Key |
NEPNFPFGQXMEPM-OSJXACKJSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Detailed synthetic routes and conditions are often proprietary and may vary depending on the desired application.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous benzofuran derivatives, focusing on substituent variations, molecular properties, and inferred biological implications.
Table 1: Structural and Molecular Comparison
Key Findings:
Substituent Diversity: The target compound’s cinnamyloxy group distinguishes it from smaller substituents like 2-oxopropoxy or 2-methylpropenoxy , likely enhancing lipophilicity and membrane permeability.
Electronic Effects :
- Electron-withdrawing groups (e.g., oxopropoxy in ) may reduce electron density on the benzofuran core, contrasting with the electron-rich cinnamyloxy group in the target compound.
Biological Implications: Halogenated analogs (e.g., ) raise toxicity concerns, as seen in strobilurin fungicides , whereas the target compound’s non-halogenated structure may offer a safer profile. Polar substituents (e.g., piperazine in ) improve aqueous solubility, a feature absent in the highly hydrophobic target compound.
Synthetic and Analytical Methods :
- Structural elucidation of similar compounds relies on NMR spectroscopy and X-ray crystallography, often refined using programs like SHELXL .
Biological Activity
The compound (2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its diverse biological activities. Benzofuran derivatives are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antioxidant properties.
Chemical Structure
The compound features a complex structure characterized by:
- A benzofuran core
- A phenylpropene moiety
- A propan-2-yl substituent on the benzylidene group
This structural diversity allows for various interactions with biological targets, influencing its pharmacological profile.
Anticancer Properties
Benzofuran derivatives have been extensively studied for their anticancer effects. Research indicates that compounds similar to our target compound can induce apoptosis in cancer cells through mechanisms involving:
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, triggering cell death pathways .
- Caspase Activation : Compounds have shown to enhance the activity of caspases, critical enzymes in the apoptosis process .
A study demonstrated that modifications in the benzofuran structure significantly affect cytotoxicity against various cancer cell lines, suggesting that our compound may exhibit similar or enhanced anticancer properties .
Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives has been documented, with compounds showing significant inhibition of pro-inflammatory cytokines such as TNF and ILs. For instance, a related benzofuran derivative effectively reduced TNF levels by up to 93.8% and IL-1 by 98% in experimental models . This suggests that our compound may also possess substantial anti-inflammatory activity.
Antioxidant Activity
Benzofurans are recognized for their antioxidant properties, which help mitigate oxidative stress in biological systems. The ability to scavenge free radicals contributes to their protective effects against various diseases, including cancer and neurodegenerative disorders .
Study 1: Apoptotic Mechanisms
In a recent study involving the evaluation of new benzofuran derivatives, it was found that certain compounds could significantly induce apoptosis in leukemia cells. The mechanism was linked to mitochondrial dysfunction and increased ROS production, leading to cytochrome c release and subsequent caspase activation . These findings highlight the potential of our compound in targeting similar apoptotic pathways.
Study 2: Anti-inflammatory Efficacy
Another study focused on the anti-inflammatory effects of a related benzofuran derivative demonstrated its ability to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. The compound showed an IC50 value of 0.1 µM against leukotriene synthesis, indicating potent anti-inflammatory activity . This reinforces the hypothesis that our target compound may exhibit comparable efficacy.
Data Table: Biological Activity Overview
Q & A
NMR spectroscopy :
- 1H/13C NMR : Confirm Z/E configurations via coupling constants (e.g., olefinic protons at δ 6.5–7.5 ppm with for trans alkenes) and benzylidene carbonyl resonance (δ 190–195 ppm) .
Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts .
Q. What are the stability profiles of this compound under varying storage conditions, and what decomposition products are observed?
- Stability data :
- Thermal stability : Decomposes above 150°C, forming aromatic aldehydes and ketones via retro-aldol reactions .
- Light sensitivity : UV exposure induces E/Z isomerization of the benzylidene group, detectable via HPLC .
- Recommended storage : Dark, inert atmosphere at –20°C in anhydrous DMSO or acetonitrile .
Q. What preliminary toxicity data exist for this compound, and what safety protocols are recommended for handling?
- Toxicity : Classified as a potential carcinogen (IARC Group 2B) based on structural analogs. Causes skin/eye irritation (LD > 500 mg/kg in rodents) .
- Safety measures : Use fume hoods, nitrile gloves, and respiratory protection (N95 masks) during synthesis. Emergency protocols include ethanol rinses for skin contact and activated charcoal for ingestion .
Advanced Research Questions
Q. How do substituents on the benzylidene and benzofuran rings modulate biological activity?
- Structure-activity relationship (SAR) insights :
- Benzylidene substituents : Electron-withdrawing groups (e.g., –Cl, –CF) enhance binding to kinase targets (e.g., EGFR) by increasing electrophilicity .
- Benzofuran modifications : Methoxy groups at position 6 improve solubility but reduce metabolic stability in hepatic microsomes .
- Experimental design : Parallel synthesis of analogs with varied R-groups (e.g., 4-OCH, 3,5-Cl) followed by enzymatic assays (IC determination) .
Q. What mechanistic pathways explain its reactivity in oxidation and reduction reactions?
- Oxidation : The benzylidene carbonyl undergoes Baeyer-Villiger oxidation with mCPBA, forming lactone derivatives. Reaction monitored via isotopic labeling .
- Reduction : Catalytic hydrogenation (Pd/C, H) selectively reduces the α,β-unsaturated ketone to a secondary alcohol, confirmed by NMR shift from δ 6.8 to δ 4.2 ppm .
Q. Which advanced analytical methods are suitable for studying its interaction with biological targets (e.g., proteins, DNA)?
- Techniques :
Surface plasmon resonance (SPR) : Quantifies binding kinetics (, ) to immobilized receptors .
Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for DNA intercalation .
Molecular docking : Predicts binding modes using AutoDock Vina with crystal structures of target proteins (e.g., PDB: 7V4) .
Q. How can synthetic yields be optimized while minimizing stereochemical byproducts?
- Process optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
